![molecular formula C22H19N3O2S B2484860 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021074-11-2](/img/structure/B2484860.png)
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
Synthesis Analysis
While the exact synthesis of this compound is not available, related thiazolo[3,2-a]pyrimidines can be synthesized through cyclization reactions of S-alkylated derivatives in concentrated sulfuric acid . The specific synthesis of this compound would likely involve similar cyclization reactions, followed by further functionalization steps to introduce the biphenyl carboxamide group.Scientific Research Applications
Antitumor Activity
The compound exhibits promising antitumor properties. Researchers have demonstrated its efficacy against various cancer cell lines, making it a potential candidate for anticancer drug development .
Antibacterial Applications
Studies have highlighted the antibacterial activity of this compound. It shows inhibitory effects against certain bacterial strains, suggesting its potential use in combating infections .
Anti-Inflammatory Properties
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1’-biphenyl]-4-carboxamide exhibits anti-inflammatory effects. This property could be valuable in managing inflammatory conditions .
Scaffold for Medicinal Design
The thiazolo[3,2-a]pyrimidine moiety, especially its 2-substituted derivatives, serves as a promising scaffold for designing new medicines. Its structural similarity to purine allows for modifications, optimizing ligand-receptor interactions .
Functionalization Potential
The active methylene group (C2H2) in the 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives makes it an attractive center for functionalization. Researchers can introduce new binding sites, enhancing its versatility .
Fluorinated Derivatives
Recent work has explored fluorinated cyclized products derived from this compound. Transition-metal-free transformations led to novel fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, expanding its chemical diversity .
Spatial Structure Analysis
Researchers have prepared and analyzed the spatial structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester. This compound serves as a starting material for synthesizing potentially biologically active derivatives .
properties
IUPAC Name |
4-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-13-19(21(27)25-14(2)15(3)28-22(25)23-13)24-20(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYZSSHPNYFRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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